molecular formula C9H17N5O5S B14498019 5,6-diamino-4-piperidin-1-yl-1H-pyrimidin-2-one;sulfuric acid CAS No. 63722-84-9

5,6-diamino-4-piperidin-1-yl-1H-pyrimidin-2-one;sulfuric acid

Cat. No.: B14498019
CAS No.: 63722-84-9
M. Wt: 307.33 g/mol
InChI Key: WFXYMOCTLRZCHZ-UHFFFAOYSA-N
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Description

5,6-Diamino-4-piperidin-1-yl-1H-pyrimidin-2-one;sulfuric acid is a compound that combines a pyrimidine derivative with sulfuric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-diamino-4-piperidin-1-yl-1H-pyrimidin-2-one involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable diamine with a piperidine derivative, followed by the introduction of sulfuric acid to form the final compound. The reaction conditions typically include controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise addition of reagents, temperature control, and purification steps to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-4-piperidin-1-yl-1H-pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of products.

Scientific Research Applications

5,6-Diamino-4-piperidin-1-yl-1H-pyrimidin-2-one;sulfuric acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6-diamino-4-piperidin-1-yl-1H-pyrimidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    4,5,6-Triamino-1H-pyrimidin-2-one: This compound has similar structural features but lacks the piperidine moiety.

    5,6-Diamino-2-oxo-2,3,4,5-tetrahydropyrimidin-4-yl: This compound shares the diamino and pyrimidine components but differs in its overall structure.

Uniqueness

5,6-Diamino-4-piperidin-1-yl-1H-pyrimidin-2-one;sulfuric acid is unique due to the presence of both the piperidine and pyrimidine moieties, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with similar compounds.

Properties

CAS No.

63722-84-9

Molecular Formula

C9H17N5O5S

Molecular Weight

307.33 g/mol

IUPAC Name

5,6-diamino-4-piperidin-1-yl-1H-pyrimidin-2-one;sulfuric acid

InChI

InChI=1S/C9H15N5O.H2O4S/c10-6-7(11)12-9(15)13-8(6)14-4-2-1-3-5-14;1-5(2,3)4/h1-5,10H2,(H3,11,12,13,15);(H2,1,2,3,4)

InChI Key

WFXYMOCTLRZCHZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=O)NC(=C2N)N.OS(=O)(=O)O

Origin of Product

United States

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